molecular formula C7H3Cl2N3O B2499989 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one CAS No. 1390656-66-2

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B2499989
CAS No.: 1390656-66-2
M. Wt: 216.02
InChI Key: JDWMBTIYXMTKJC-UHFFFAOYSA-N
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Description

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.

    Reduction Products: Reduced forms, often with hydrogenated rings or reduced functional groups.

Scientific Research Applications

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloropyrido[4,3-d]pyrimidine
  • 5,7-Dichloropyrido[3,4-b]pyrazine
  • 6-aryl-pyridazin-3-amines

Uniqueness

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific ring structure and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMBTIYXMTKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4,6-dichloro-1-hydroxy-1H-furo[3,4-c]pyridin-3-one (9.37 g) stirring in water (100 ml) was added hydrazine sulfate (10.58 ml) and sodium acetate (13.56 g). The reaction mixture was heated at reflux and stirred for 2 h. The reaction mixture was cooled to RT, diluted with water (150 ml) and extracted with EtOAc (2×75 ml). The combined organic layers were washed with saturated Na2CO3 solution and dried over Na2SO4. Evaporation to dryness gave the desired product as brown solid.
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
10.58 mL
Type
reactant
Reaction Step Two
Quantity
13.56 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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